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Compound of Interest

Compound Name: Dianhydromannitol

Cat. No.: B1260409

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the key spectroscopic data for
dianhydromannitol, focusing on the 1,4:3,6-dianhydro-D-mannitol isomer (Isomannide). Data
for its common diastereomer, 1,4:3,6-dianhydro-D-glucitol (Isosorbide), is also included for
comparative purposes where relevant. The guide details nuclear magnetic resonance (NMR),
Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS) data, along with
the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for dianhydromannitol
and its common isomer, isosorbide. These bicyclic sugar alcohols, with the chemical formula
CeH1004 and a molecular weight of 146.14 g/mol , present distinct spectroscopic features due
to their stereochemistry.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the precise stereochemistry of dianhydrohexitols.
The endo- and exo- positions of the hydroxyl groups and protons result in unique chemical
shifts and coupling constants.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift
Compound Proton Solvent Reference
(3) ppm
Isosorbide H-1a, H-6a 3.87 (m) CDCls [2]
H-1b, H-6b 3.52 (dd) CDCls [2]
H-2, H-5 4.37 (m) CDCls [2]
4.69 (dd), 4.29
H-3, H-4 CDClz [2]
(@)
OH (endo) 2.50 (d) CDCls [3]
OH (exo) 1.69 (s) CDCls [2]
Isomannide ] 7.93 (t), 7.77 (d),
o Aromatic H DMSO-ds [4]
Derivative* 7.62 (d)
Ring H 5.20 (d), 5.02 (d) DMSO-ds [4]
. 4.08 (dd), 3.96
Ring H DMSO-ds [4]

(dd)

*Data for 1,4:3,6-Dianhydro-2,5-di-O-(2,3-dicarboxyphenyl)-d-mannitol Dianhydride.

Table 2: 13C NMR Spectroscopic Data
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Chemical Shift
Compound Carbon Solvent Reference
() ppm
Isosorbide ) 154.80, 143.58,
o Aromatic C DMSO-de [5]
Derivative** 128.02, 115.16
) ) 88.21, 85.10,
Isosorbide Ring
c 81.08, 75.10, DMSO-de [5]
74.69, 71.83
165.2, 162.7,
Isomannide ] 158.4, 140.7,
o Aromatic C DMSO-ds [4]
Derivative* 135.2, 123.5,
119.6,118.5
Isomannide Ring
82.2,79.7,72.9 DMSO-ds [4]

C

*Data for 1,4:3,6-Dianhydro-2,5-di-O-(2,3-dicarboxyphenyl)-d-mannitol Dianhydride. ***Data for
an Isosorbide-bisphenol A derivative.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the key functional groups within the dianhydromannitol
structure. The spectra are characterized by strong absorptions from the hydroxyl and ether
groups.

Table 3: Key FTIR Absorption Bands
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Wavenumber ] ) ]

( 1 Vibration Mode Functional Group Reference

cm-
O-H Stretching

~3430 - 3300 Hydroxy! (-OH) [5]
(broad)
C-H Stretching

~2920 - 2880 _ _ Alkane (-CH, -CH2) [5]
(aliphatic)

~1220 - 1210 C-0O Stretching Ether / Alcohol [5][6]
C-0O-C Asymmetric )

~1070 ) Fused Ether Rings [5]
Stretching
C-H Out-of-plane ]

~830 Ring Structure [5]

Bending

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information on fragmentation

patterns, which can aid in structural confirmation.

Table 4: Mass Spectrometry Data

Parameter Value Method Reference

Molecular Formula CeH1004 - [1]

Molecular Weight 146.14 g/mol - [1]

Monoisotopic Mass 146.0579 Da - [1]

Common Adducts [M+H]*, [M+Na]*,

€3) 4K ESI-MS [7]

m/z of [M+H]* 147.0652 Calculated -

m/z of [M+Na]* 169.0471 Calculated -
Experimental Protocols
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Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic
data.

NMR Spectroscopy Protocol

This protocol is a representative method for acquiring high-resolution *H and 3C NMR spectra.

o Sample Preparation: Accurately weigh 5-10 mg of the dianhydromannitol sample and
dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCls, or
DMSO-ds) in a 5 mm NMR tube.[2][4] Add a small amount of tetramethylsilane (TMS) as an
internal reference standard (0 ppm).

 Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker Avance 400 MHz or
500 MHz instrument.[2][4]

e 1H NMR Acquisition:

o Experiment: Standard 1D proton experiment.

o Temperature: 298 K.

o Spectral Width: 0-12 ppm.

o Number of Scans: 16-64, depending on sample concentration.

o Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.
e 13C NMR Acquisition:

o Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

o Spectral Width: 0-160 ppm.

o Number of Scans: 1024-4096, due to the low natural abundance of *3C.

o Relaxation Delay (d1): 2-5 seconds.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID). Calibrate the spectra using the TMS signal at 0.00
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ppm.

FTIR Spectroscopy Protocol

Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing solid
samples.

o Sample Preparation: Place a small amount of the solid dianhydromannitol powder directly
onto the diamond crystal of the ATR accessory. Ensure firm and even contact using the built-

in pressure clamp.

 Instrumentation: Use a benchtop FTIR spectrometer, such as a PerkinElmer Spectrum 100
or a Bruker Tensor 37, equipped with a single-bounce diamond ATR accessory.[3][9]

o Data Acquisition:

o Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is
crucial to subtract the spectral contributions of air (CO2z and Hz20).

o Sample Scan: Collect the sample spectrum.
o Spectral Range: 4000 to 650 cm~1.[9]
o Resolution: 4 cm~1.[9]

o Number of Scans: Co-add 16 scans for both background and sample to improve the
signal-to-noise ratio.[9]

o Data Processing: The instrument software automatically performs an ATR correction and
baseline correction to produce the final absorbance spectrum.

Mass Spectrometry Protocol

This protocol describes a typical method for analyzing dianhydromannitol using Liquid
Chromatography coupled with Electrospray lonization Mass Spectrometry (LC-ESI-MS).

o Sample Preparation: Prepare a stock solution of dianhydromannitol at 1 mg/mL in a
suitable solvent (e.g., 50:50 water:acetonitrile). Dilute this stock to a working concentration of
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1-10 pg/mL for injection.

 Instrumentation: Use a UHPLC system coupled to a triple quadrupole or Q-TOF mass
spectrometer (e.g., Waters ACQUITY UHPLC with a QTRAP 4000 MS).[10][11]

e LC Conditions:
o Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 pm).[11]
o Mobile Phase A: 0.1% Formic Acid in Water.
o Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
o Gradient: A suitable gradient (e.g., 5% B to 95% B over 10 minutes) to elute the analyte.
o Flow Rate: 0.3-0.5 mL/min.[11]
o Injection Volume: 5-10 pL.
e MS Conditions:
o lonization Mode: Electrospray lonization (ESI), Positive mode.[7]
o Capillary Voltage: 3.0 - 5.0 kV.[10][11]
o Source Temperature: 120 - 600 °C.[10][11]
o Scan Range: m/z 100 - 500.

o Data Acquisition: Full scan mode to identify the parent ion and its common adducts. For
further structural analysis, a product ion scan (MS/MS) can be performed on the precursor
ion of interest (e.g., m/z 147.1).

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of dianhydromannitol.
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Spectroscopic Analysis Workflow for Dianhydromannitol
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Spectroscopic Analysis Workflow for Dianhydromannitol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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